Aluminum hydride
Overview
Description
Aluminium hydride, also known as alane, is an inorganic compound with the chemical formula AlH3. It is a white crystalline solid that is highly polymerized and non-volatile. Aluminium hydride is primarily recognized for its role as a reducing agent in organic chemistry, where it is used to reduce various functional groups, including aldehydes, ketones, and carboxylic acids, to their corresponding alcohols. The compound is notable for its ability to selectively react with certain organic functional groups while showing minimal reactivity towards others, such as nitro groups and organohalides. This selectivity makes it a valuable reagent in synthetic organic chemistry.Handling aluminium hydride requires caution, as it can decompose upon exposure to moisture and air, necessitating storage in an inert atmosphere.
Preparation Methods
Wet Chemical Synthesis
Reaction of lithium aluminium hydride (LAH) with aluminium trichloride[“][“]:
3 LiAlH4 + AlCl3 → 4 AlH3 + 3 LiCl
This method produces an ether solution of aluminium hydride, which requires immediate use due to degradation.
Other wet chemical methods[“]:
2 LiAlH4 + BeCl2 → 2 AlH3 + LiBeH2Cl2
2 LiAlH4 + H2SO4 → 2 AlH3 + Li2SO4 + 2 H2
2 LiAlH4 + ZnCl2 → 2 AlH3 + 2 LiCl + ZnH2
Thermal decomposition of tertiary amine-Aluminum hydride adducts[“]:
This method involves thermally decomposing a tertiary amine-Aluminum hydride adduct in the presence of a catalytic amount of a Group IA or Group IIA metal hydride or organometallic catalyst.
Dry Synthesis
Direct reaction of aluminium with hydrogen[“]:
This method requires high pressure and temperatures exceeding 140°C.
Cryomilling of aluminium halides and alanates[“]:
For example, using 3LiAlD4 + AlBr3 or 3NaLiAlD4 + AlCl3.
Mechanochemical synthesis[“]:
Ball milling of LiH and AlCl3 at room temperature
Conducting the reaction under 3 MPa hydrogen pressure to prevent product decomposition
Solid-state reaction grinding method[“]:
Reacting magnesium hydride with aluminum halide at 20-110°C for 30 minutes to 5 hours while constantly grinding the reactants.
Chemical Reactions Analysis
Reduction Reactions
AlH3 is a powerful reducing agent, capable of reducing various functional groups:
Aldehydes and ketones to alcohols
Carboxylic acids and esters to primary alcohols
Amides and nitriles to amines
Epoxide ring-opening reactions [“]
Other Reactions
Hydroalumination: AlH3 can add across multiple bonds in the presence of titanium tetrachloride 1
Reaction with carbon dioxide:
4 AlH3 + 3 CO2 → 3 CH4 + 2 Al2O3 [“]
Water reaction (highly reactive):
AlH3 + 3 H2O → Al(OH)3 + 3 H2
Stability Analysis
AlH3 is unstable and tends to decompose, especially at higher temperatures.
The stability of AlH3 is affected by factors such as temperature, pressure, and particle size.
Decomposition of AlH3 can be mitigated by cooling the solution after synthesis [“].
Characterization Methods
Fourier Transform Infrared Spectroscopy (FTIR)
X-Ray Diffraction (XRD)
Scanning Electron Microscopy (SEM)
Nuclear Magnetic Resonance (NMR) [“][“]
Scientific Research Applications
Hydrogen Storage Applications
Fuel cell technology: AlH3 is a promising candidate for hydrogen storage in fuel cell applications, including electric vehicles and portable power systems[“][“].
High hydrogen content: AlH3 contains up to 10.1% hydrogen by weight, with a density of 1.48 grams per milliliter, which is twice the hydrogen density of liquid H2[“].
Rocket Propulsion Research
Solid rocket fuel additive: AlH3 is a potential additive to solid rocket fuel due to its high hydrogen content and low dehydrogenation temperature[“].
Impulse efficiency improvements: In its unpassivated form, AlH3 can deliver impulse efficiency gains of up to 10% as a rocket fuel additive[“].
Organic Synthesis Applications
Reduction reactions: AlH3 is used for reducing various functional groups in organic chemistry, including:
Aldehydes and ketones to alcohols
Carboxylic acids and esters to primary alcohols
Amides and nitriles to amines[“]
Selective reductions: AlH3 shows different selectivity compared to other hydride reagents in certain reduction reactions[“].
Epoxide ring-opening reactions[“]
Allylic rearrangements: AlH3 can perform SN2 reactions in allylic rearrangements[“].
Materials Science Research
Thin film deposition: AlH3 can be used for the deposition of Al films[“].
Nanostructured materials synthesis: Research is ongoing in using AlH3 for creating nanostructured materials[“].
Energy Research Applications
Hydrogen production: AlH3 can be used as a source for hydrogen production[“].
Carbon dioxide reduction: AlH3 can reduce carbon dioxide to methane when heated[“].
Analytical Chemistry Applications
AlH3 has potential applications in analytical chemistry.
Mechanism of Action
Electron Transfer Process
The reducing power of aluminium hydride stems from its ability to donate hydride ions (H-) to electron-deficient centers in organic molecules. This process involves the transfer of electrons from the Al-H bond to the substrate.
Hydride Ion Donation
The mechanism of hydride transfer is similar to that of lithium aluminium hydride. It proceeds through successive transfers of hydride ions from aluminium to the target functional groups[“].
Role of Aluminium in the Reaction
Aluminium acts as a Lewis acid, coordinating with electronegative atoms in the substrate and facilitating the hydride transfer process. This coordination enhances the electrophilicity of the target functional group, making it more susceptible to reduction.
Comparison with Similar Compounds
Lithium Aluminium Hydride (LiAlH4)
Lithium aluminium hydride (LAH) is another powerful reducing agent commonly used in organic synthesis. Compared to AlH3[“]:
LAH is more reactive than AlH3
LAH can reduce a wider range of functional groups, including carboxylic acids, which AlH3 cannot
LAH is more difficult to handle due to its higher reactivity
Sodium Borohydride (NaBH4)
Sodium borohydride is a milder reducing agent compared to both AlH3 and LiAlH4. Key differences include[“]:
NaBH4 is more selective in its reductions, primarily reducing aldehydes and ketones
It is more stable and easier to handle than AlH3
NaBH4 has a lower hydrogen content compared to AlH3[“]
Magnesium Hydride (MgH2)
Magnesium hydride is another compound studied for hydrogen storage. Compared to AlH3:
MgH2 has a lower hydrogen content
It requires higher temperatures for hydrogen release
MgH2 is more stable at room temperature
Properties
IUPAC Name |
alumane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDRQVAHHNSJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[AlH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH3 | |
Record name | ALUMINUM HYDRIDE | |
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DSSTOX Substance ID |
DTXSID80895037 | |
Record name | Aluminum hydride | |
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Molecular Weight |
30.005 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Aluminum hydride appears as a colorless to white solid., Colorless solid; [Merck Index] Colorless or white solid; [CAMEO] | |
Record name | ALUMINUM HYDRIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aluminum hydride | |
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CAS No. |
7784-21-6 | |
Record name | ALUMINUM HYDRIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/55 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Aluminum hydride | |
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Record name | Aluminum hydride | |
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Record name | Aluminum hydride | |
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Record name | Aluminium trihydride | |
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Record name | ALUMINUM HYDRIDE | |
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